molecular formula C12H15NO5 B177476 Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate CAS No. 107095-98-7

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Cat. No.: B177476
CAS No.: 107095-98-7
M. Wt: 253.25 g/mol
InChI Key: GRDXCAVYBAKBNK-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities . Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester and picolinate functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXCAVYBAKBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618161
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107095-98-7
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2.0 g (12 mmol) of the title compound from Step A in 50 mL of acetone under an atmosphere of nitrogen was added 2.5 g (18 mmol) of potassium carbonate and 2.4 g (14 mmol) of ethyl bromoacetate. The reaction mixture was refluxed overnight. After cooling, the inorganic materials were filtered off and washed with acetone. The filtration was concentrated and purified by MPLC (Biotage Horizone: Flash 65i) eluent: 100% dichloromethane to 12% methanol in dichloromethane to give 2.5 g of the title compound as an oil. LC/MS: (M+1) 240.9
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2 g
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2.5 g
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2.4 g
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50 mL
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-hydroxy-picolinate (11.0 g, 65.8 mmol), ethyl bromoacetate (12.1 g, 72.4 mmol) and anhydrous potassium carbonate (11.8 g, 85.5 mmol) in acetone (120 mL) was heated under reflux for 15 h. After cooling, the inorganic material separated by filtration. The filtrate was dissolved in chloroform, washed with water, then brine and dried (MgSO4), filtered, and the solvent was evaporated to give a brown oily residue. The residue was purified by flash chromatography using a gradient of ammoniated methanol in chloroform to give ethyl 2-(2-ethoxycarbonyl-3-pyridyloxy)acetate (13.7 g) as a yellow oil (13.7 g).
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11 g
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12.1 g
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11.8 g
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120 mL
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